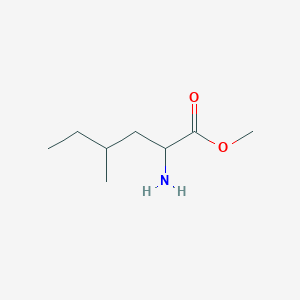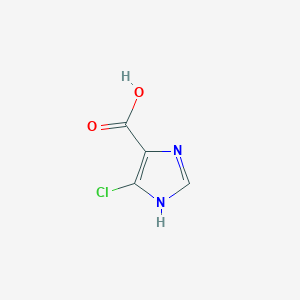![molecular formula C9H15ClNO3P B6601264 [2-(benzylamino)ethyl]phosphonicacidhydrochloride CAS No. 122954-42-1](/img/structure/B6601264.png)
[2-(benzylamino)ethyl]phosphonicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(benzylamino)ethyl]phosphonic acid hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2P It is a derivative of phosphonic acid, featuring a benzylamino group attached to an ethyl chain, which is further bonded to a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(benzylamino)ethyl]phosphonic acid hydrochloride typically involves the reaction of benzylamine with ethyl phosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Benzylamine reacts with ethyl phosphonic dichloride in the presence of a base (e.g., triethylamine) to form the intermediate [2-(benzylamino)ethyl]phosphonic acid.
Step 2: The intermediate is then treated with hydrochloric acid to yield [2-(benzylamino)ethyl]phosphonic acid hydrochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity [2-(benzylamino)ethyl]phosphonic acid hydrochloride.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phosphonic acid moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the benzylamino group, converting it to a primary amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., halides, amines)
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives
Reduction: Formation of primary amines
Substitution: Formation of substituted phosphonic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Utilized in the design of inhibitors for specific enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial agent.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Applied in the formulation of specialty chemicals and materials.
- Used in the production of corrosion inhibitors and flame retardants.
Mecanismo De Acción
The mechanism of action of [2-(benzylamino)ethyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phosphonic acid moiety can chelate metal ions, affecting metalloproteins and enzymes that require metal cofactors for their function. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
[2-(amino)ethyl]phosphonic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.
[2-(benzylamino)ethyl]phosphonic acid: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
[2-(benzylamino)ethyl]phosphonic acid methyl ester:
Uniqueness:
- The presence of the benzylamino group in [2-(benzylamino)ethyl]phosphonic acid hydrochloride imparts unique chemical and biological properties, making it distinct from other phosphonic acid derivatives.
- The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various applications.
Propiedades
IUPAC Name |
2-(benzylamino)ethylphosphonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO3P.ClH/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDALPQUWIRZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCP(=O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)



![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

